molecular formula C15H14O5 B1192392 blapsin B

blapsin B

Número de catálogo: B1192392
Peso molecular: 274.27
Clave InChI: OLEHILHKGHOVLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Blapsin B is a naturally occurring small molecule isolated from the ethanol extract of the beetle Blaps japanensis. It belongs to a class of bioactive compounds called Blapsins (C–J), which are primarily characterized by their anticancer, enzyme-inhibitory, and protein-interaction-modulating properties . Structurally, Blapsin B is identified by the SMILES notation OC=1C=C2C(OCCC2=CC1O)C3=CC(O)=C(O)C=C3 and has a molecular formula of $ \text{C}{15}\text{H}{14}\text{O}_{5} $ .

Propiedades

Fórmula molecular

C15H14O5

Peso molecular

274.27

Nombre IUPAC

1-(3,4-Dihydroxyphenyl)-3,4-dihydro-1H-isochromene-6,7-diol

InChI

InChI=1S/C15H14O5/c16-11-2-1-9(6-12(11)17)15-10-7-14(19)13(18)5-8(10)3-4-20-15/h1-2,5-7,15-19H,3-4H2

Clave InChI

OLEHILHKGHOVLE-UHFFFAOYSA-N

SMILES

OC1=CC(CCOC2C3=CC=C(O)C(O)=C3)=C2C=C1O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Blapsin B

Origen del producto

United States

Comparación Con Compuestos Similares

Research Implications and Gaps

  • Structural Optimization : Blapsin B’s hydroxyl-rich scaffold offers a template for designing 14-3-3 inhibitors with improved selectivity .
  • Mechanistic Gaps : The exact binding mode of Blapsin B to 14-3-3 proteins remains unstudied, unlike FOBISIN, which has crystallographic data .
  • Toxicity Profile: No data exist on Blapsin B’s off-target effects or pharmacokinetics, unlike moverastin A, which has preliminary safety assessments .

Q & A

Q. Which spectroscopic and chromatographic techniques are critical for characterizing blapsin B’s structural identity?

  • Methodological Answer : A combination of UV-Vis (for conjugated systems), IR (functional group analysis), 1D/2D NMR (structural elucidation), and HR-MS (molecular formula confirmation) is essential. For chromatographic validation, use retention time matching with authenticated standards and spiked samples. Cross-reference spectral data with literature for known analogs (e.g., blapsin A) .

Q. How should researchers design in vitro assays to evaluate blapsin B’s inhibitory effects on 14-3-3 protein interactions?

  • Methodological Answer : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (Kd). Include positive controls (e.g., fusicoccin-A for 14-3-3 activation) and negative controls (solvent-only wells). Optimize buffer conditions (pH, ionic strength) to mimic physiological environments. Triplicate runs and dose-response curves (IC50 calculations) are mandatory for statistical validity .

Advanced Research Questions

Q. How can contradictory binding affinity data for blapsin B across cell-free versus cell-based assays be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of experimental conditions:
  • Step 1 : Compare assay parameters (e.g., protein concentration, temperature).
  • Step 2 : Evaluate off-target effects in cellular models via siRNA knockdown or CRISPR-edited cell lines.
  • Step 3 : Use computational docking to assess binding pocket accessibility in different conformations .
    Contradictions may arise from post-translational modifications in vivo or assay-specific artifacts; iterative refinement is key .

Q. What computational approaches are optimal for predicting blapsin B’s isoform-specific interactions with 14-3-3 proteins?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to model ligand-receptor dynamics, focusing on conserved residues (e.g., Lys49, Arg56 in 14-3-3ζ). Validate predictions with alanine-scanning mutagenesis and isothermal titration calorimetry (ITC). Use Schrödinger’s Glide or AutoDock Vina for docking studies, and cross-validate with cryo-EM data if available .

Q. What experimental frameworks are recommended to assess blapsin B’s pharmacokinetic and pharmacodynamic profiles in preclinical models?

  • Methodological Answer :
  • Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models at multiple timepoints. Calculate AUC, Cmax, and t½.
  • Pharmacodynamics : Employ transcriptomics (RNA-seq) and proteomics (Western blot, ELISA) to monitor downstream targets (e.g., c-Jun, Bad phosphorylation). Include dose-ranging studies and toxicity endpoints (e.g., ALT/AST levels) .

Data Analysis and Reporting Standards

Q. How should researchers present conflicting bioactivity data in blapsin B studies to ensure transparency?

  • Methodological Answer : Use supplementary tables to document raw data (e.g., IC50 variability across replicates). Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. In the discussion, contextualize discrepancies by comparing assay sensitivity (e.g., SPR vs. FP detection limits) and biological variability .

Q. What are the best practices for replicating blapsin B synthesis and bioactivity assays across labs?

  • Methodological Answer :
  • Synthesis : Publish step-by-step protocols with molar ratios, reaction times, and purification yields. Share NMR spectra (as .cif files) in supplementary materials.
  • Bioassays : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for reporting experimental conditions. Use open-source platforms like Zenodo to share datasets .

Ethical and Literature-Engagement Considerations

Q. How can researchers ethically navigate blapsin B studies involving endangered Blaps species?

  • Methodological Answer : Partner with conservation biologists to source specimens sustainably. Explore synthetic biology approaches (e.g., heterologous expression in E. coli) to reduce ecological impact. Cite IUCN Red List status in methodology sections .

Q. What strategies ensure comprehensive literature reviews on blapsin B’s mechanisms while avoiding redundancy?

  • Methodological Answer : Use Boolean operators (e.g., "blapsin B" AND "14-3-3" NOT "fusicoccin") in PubMed/Scopus. Track citation networks via Connected Papers. Annotate conflicting findings in a matrix (e.g., activity vs. assay type) to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
blapsin B
Reactant of Route 2
Reactant of Route 2
blapsin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.